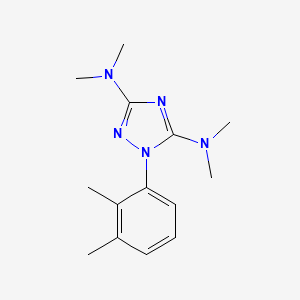

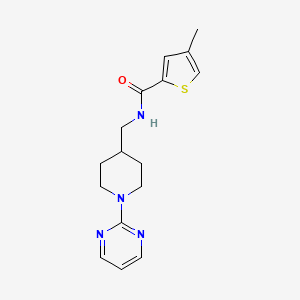

1-(2,3-dimethylphenyl)-N~3~,N~3~,N~5~,N~5~-tetramethyl-1H-1,2,4-triazole-3,5-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

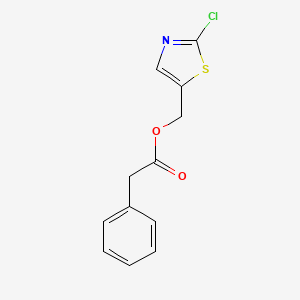

1-(2,3-dimethylphenyl)-N~3~,N~3~,N~5~,N~5~-tetramethyl-1H-1,2,4-triazole-3,5-diamine is a useful research compound. Its molecular formula is C14H21N5 and its molecular weight is 259.357. The purity is usually 95%.

BenchChem offers high-quality 1-(2,3-dimethylphenyl)-N~3~,N~3~,N~5~,N~5~-tetramethyl-1H-1,2,4-triazole-3,5-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,3-dimethylphenyl)-N~3~,N~3~,N~5~,N~5~-tetramethyl-1H-1,2,4-triazole-3,5-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Phosphorescent Sensors for Nitric Oxide

A series of rhenium(I) polypyridine complexes, functionalized with a diaminoaromatic moiety, have been developed as phosphorescent sensors for nitric oxide (NO). These complexes, including the 1-(2,3-dimethylphenyl) derivative, show significant emission enhancement when reacting with NO, highlighting their potential as intracellular NO sensors (Choi et al., 2013).

Freezing Equilibrium for Structural Isolation

In the study of tautomerism, a specific isomer of 1-(2,3-dimethylphenyl)-N3,N3,N5,N5-tetramethyl-1H-1,2,4-triazole-3,5-diamine was isolated in pure state as part of a complex, demonstrating its utility in isolating specific molecular structures (Toda et al., 1988).

Structural Studies in Nitrogen-Centered Radicals

Research on nitrogen-centered urazole radicals and their dimeric forms has included the study of compounds like 1-(2,3-dimethylphenyl)-N3,N3,N5,N5-tetramethyl-1H-1,2,4-triazole-3,5-diamine. This work has provided insights into the molecular structure and behavior of such compounds, as well as their spectroscopic characteristics (Martin & Breton, 2017).

Synthesis and Characterization in Organic Chemistry

The compound has been involved in various synthesis processes in organic chemistry, contributing to the development of novel compounds and understanding of chemical reactions. Its role in synthesis and characterization is significant in the field of organic chemistry (Liu & Iwanowicz, 2003).

Luminescent Properties in Chemistry

Studies on the luminescent properties of compounds based on 4-amino-4H-1,2,4-triazole, including derivatives of 1-(2,3-dimethylphenyl)-N3,N3,N5,N5-tetramethyl-1H-1,2,4-triazole-3,5-diamine, have provided insights into their potential applications in fields like photodynamic therapy and fluorescence imaging (Xi et al., 2021).

Biological Activity and Pharmaceutical Applications

The compound has been part of studies focusing on the synthesis and biological activity of various derivatives, indicating its relevance in the development of pharmaceutical compounds and understanding of biological interactions (Noubade et al., 2009).

Mechanism of Action

Target of Action

The primary target of this compound, also known as dexmedetomidine , is the α2-adrenoceptor . This receptor plays a crucial role in the central nervous system, regulating a variety of physiological functions such as sedation, anxiolysis, and analgesia .

Mode of Action

Dexmedetomidine interacts with its targets by acting as an agonist at the α2-adrenoceptor . It is highly selective for α2-receptors with an α2:α1 ratio of 1620:1 . This interaction results in a range of effects, including sedation, anxiolysis, sympatholysis, and analgesia .

Biochemical Pathways

The activation of α2-adrenoceptors by dexmedetomidine leads to a decrease in cyclic adenosine monophosphate (cAMP) levels, which in turn inhibits the release of various neurotransmitters and reduces neuronal activity . This mechanism is involved in the compound’s sedative and analgesic effects .

Pharmacokinetics

Dexmedetomidine is rapidly distributed and is mainly hepatically metabolized into inactive metabolites by glucuronidation and hydroxylation . Body size, hepatic impairment, and presumably plasma albumin and cardiac output have a significant impact on dexmedetomidine pharmacokinetics . A high inter-individual variability in dexmedetomidine pharmacokinetics has been described, especially in the intensive care unit population .

Result of Action

The molecular and cellular effects of dexmedetomidine’s action include transient hypertension, bradycardia, and hypotension, which result from the drug’s peripheral vasoconstrictive and sympatholytic properties . Dexmedetomidine exerts its hypnotic action through activation of central pre- and postsynaptic α2-receptors in the locus coeruleus, thereby inducing a state of unconsciousness similar to natural sleep .

Action Environment

The action, efficacy, and stability of dexmedetomidine can be influenced by various environmental factors. For instance, the drug’s pharmacokinetics can be affected by factors such as body size, hepatic function, plasma albumin levels, and cardiac output .

properties

IUPAC Name |

1-(2,3-dimethylphenyl)-3-N,3-N,5-N,5-N-tetramethyl-1,2,4-triazole-3,5-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N5/c1-10-8-7-9-12(11(10)2)19-14(18(5)6)15-13(16-19)17(3)4/h7-9H,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAENDJPADSMQLU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2C(=NC(=N2)N(C)C)N(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,3-dimethylphenyl)-N~3~,N~3~,N~5~,N~5~-tetramethyl-1H-1,2,4-triazole-3,5-diamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2357743.png)

![2-[(2,5-Dimethylphenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole](/img/structure/B2357756.png)

![tert-Butyl 5,6-dihydro-1H-pyrazolo[3,4-b]pyridine-7(4H)-carboxylate](/img/structure/B2357763.png)

![N-(4-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2357764.png)